Butyl-meta-cycloheptylprodiginine
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Overview
Description
Butyl-meta-cycloheptylprodiginine is a red pigment produced by certain strains of actinomycetes, particularly Streptomyces coelicolor. It belongs to the prodiginine family, which is known for its distinctive red color and bioactive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of butyl-meta-cycloheptylprodiginine involves a series of complex chemical reactions. The primary synthetic route includes the cyclization of undecylprodiginine, facilitated by specific enzymes such as RedG and McpG . The reaction conditions typically involve controlled temperatures and pH levels to ensure the stability and efficiency of the cyclization process .
Industrial Production Methods: Industrial production of this compound is primarily achieved through microbial fermentation. Strains of Streptomyces coelicolor are cultivated under optimized conditions to maximize the yield of the pigment. The fermentation process is followed by extraction and purification steps to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Butyl-meta-cycloheptylprodiginine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its bioactive properties .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which exhibit enhanced bioactivity and stability. These derivatives are often used in further scientific research and industrial applications .
Scientific Research Applications
Butyl-meta-cycloheptylprodiginine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of butyl-meta-cycloheptylprodiginine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to cellular membranes and disrupting their integrity, leading to cell death. Additionally, it interferes with key signaling pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Butyl-meta-cycloheptylprodiginine is unique among prodiginines due to its cyclic structure, which imparts enhanced stability and bioactivity. Similar compounds include:
Undecylprodiginine: A linear prodiginine with similar bioactive properties but lower stability.
Cyclononylprodiginine: Another cyclic prodiginine with comparable bioactivity but different structural features.
Metacycloprodigiosin: A closely related compound with similar applications in medicine and industry.
Properties
CAS No. |
56208-07-2 |
---|---|
Molecular Formula |
C25H33N3O |
Molecular Weight |
391.5 g/mol |
IUPAC Name |
2-butyl-11-[(Z)-[3-methoxy-5-(1H-pyrrol-2-yl)pyrrol-2-ylidene]methyl]-10-azabicyclo[7.2.1]dodeca-1(11),9(12)-diene |
InChI |
InChI=1S/C25H33N3O/c1-3-4-10-18-11-7-5-6-8-12-19-15-20(18)22(27-19)16-24-25(29-2)17-23(28-24)21-13-9-14-26-21/h9,13-18,26-27H,3-8,10-12H2,1-2H3/b24-16- |
InChI Key |
TXFXBRICRNFFRR-JLPGSUDCSA-N |
Isomeric SMILES |
CCCCC1CCCCCCC2=CC1=C(N2)/C=C\3/C(=CC(=N3)C4=CC=CN4)OC |
Canonical SMILES |
CCCCC1CCCCCCC2=CC1=C(N2)C=C3C(=CC(=N3)C4=CC=CN4)OC |
Origin of Product |
United States |
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